tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC13684844
Molecular Formula: C15H21Br2N3O2
Molecular Weight: 435.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21Br2N3O2 |
|---|---|
| Molecular Weight | 435.15 g/mol |
| IUPAC Name | tert-butyl N-[1-(3,5-dibromopyridin-4-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21) |
| Standard InChI Key | DSWUGWCWLPWUPS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br |
Introduction
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no explicit synthesis of tert-butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is documented, its preparation can be inferred from analogous protocols:
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Piperidine Functionalization:
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Step 1: N-Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Step 2: Nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with the Boc-protected piperidine. This step may require palladium catalysis or elevated temperatures to overcome the electron-deficient pyridine’s low reactivity .
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Alternative Route:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates . While this method achieves high yields (>95%) and rapid reaction times (~5 minutes), its applicability to dibromopyridine systems remains untested.
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Challenges in Synthesis
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Regioselectivity: The 3,5-dibromopyridin-4-yl group presents steric hindrance, potentially complicating piperidine coupling.
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Stability: The Boc group may require careful handling under acidic or high-temperature conditions to prevent deprotection .
Physicochemical Properties
Predicted Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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¹³C NMR:
Mass Spectrometry
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ESI-MS: m/z 458.0 [M+H]⁺ (calculated for C₁₅H₂₀Br₂N₃O₂).
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